![molecular formula C18H25NO3 B1325725 Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate CAS No. 898761-14-3](/img/structure/B1325725.png)

Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

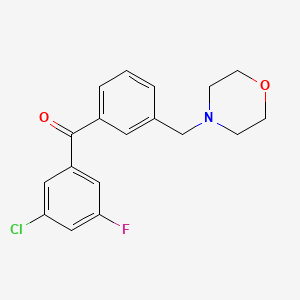

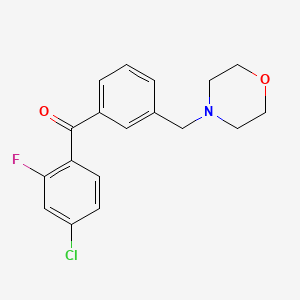

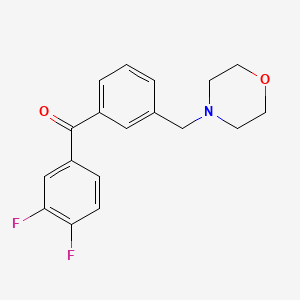

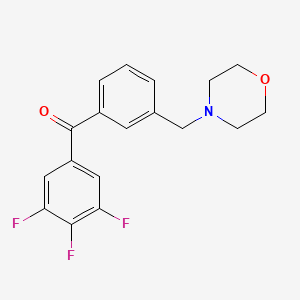

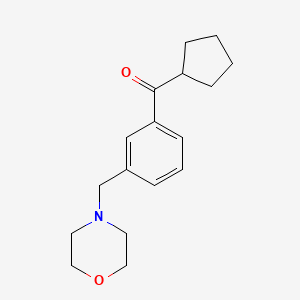

Molecular Structure Analysis

The molecular structure of Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate is defined by its molecular formula, C18H25NO3. It likely contains an ester functional group (-COO-) and an azetidine ring, which is a three-membered nitrogen-containing heterocycle.Applications De Recherche Scientifique

Synthesis and Application in Statin Precursors

Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate plays a crucial role in the synthesis of statin precursors. A study by Tararov et al. (2006) demonstrated the synthesis of a key intermediate in statin production, highlighting the compound's significance in creating pharmacologically important statins. This research provides valuable insights into the large-scale preparation and purification techniques crucial for statin development.

Alkylation of Active Methylene Compounds

In the field of organic synthesis, ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate is used in the alkylation of active methylene compounds. Kurihara et al. (1981) investigated the alkylation of such compounds using alcohols and found that nearly complete inversion of configuration occurs in the alkylation step. This study, available at Kurihara et al. (1981), contributes to the understanding of stereospecific and stereoselective reactions in organic chemistry.

Multifunctional Synthetic Protocols

Another application of this compound is in the development of multifunctional synthetic protocols. Kumar et al. (2014) developed an efficient protocol for synthesizing ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, showcasing the versatility of ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate in synthetic chemistry. Their research, detailed in Kumar et al. (2014), emphasizes its role in facilitating complex chemical transformations.

Biocatalysis and Enantioselective Synthesis

In biocatalysis, this compound is utilized for the enantioselective synthesis of pharmaceutical intermediates. Research by Salvi and Chattopadhyay (2006) demonstrated the use of ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate in the asymmetric reduction of 3-aryl-3-keto esters. This study, accessible at Salvi and Chattopadhyay (2006), highlights its role in producing enantiomerically pure compounds, a critical aspect in drug synthesis.

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 6-[3-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-2-22-18(21)10-4-3-9-17(20)16-8-5-7-15(13-16)14-19-11-6-12-19/h5,7-8,13H,2-4,6,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANBAOFJGVOAES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643289 |

Source

|

| Record name | Ethyl 6-{3-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-[3-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate | |

CAS RN |

898761-14-3 |

Source

|

| Record name | Ethyl 6-{3-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

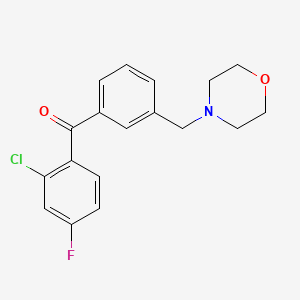

![Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325650.png)